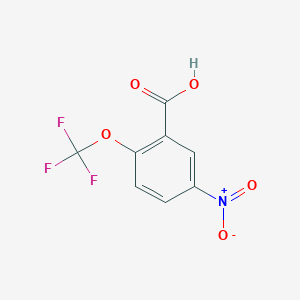

5-Nitro-2-(trifluoromethoxy)benzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

5-nitro-2-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO5/c9-8(10,11)17-6-2-1-4(12(15)16)3-5(6)7(13)14/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHGLYHYTVNDAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Nitro 2 Trifluoromethoxy Benzoic Acid

Direct Synthesis Strategies

Direct synthesis strategies involve the sequential introduction of the key functional groups onto a benzoic acid framework. The order of these introductions is critical to achieving the desired regiochemistry, primarily dictated by the directing effects of the substituents already present on the aromatic ring. The most logical approach involves the nitration of 2-(trifluoromethoxy)benzoic acid, as the directing effects of the existing groups are convergent for the desired isomer.

Introduction of the Nitro Group: Regioselective Nitration of 2-(trifluoromethoxy)benzoic acid

The final step in a direct synthesis approach is the regioselective nitration of the precursor 2-(trifluoromethoxy)benzoic acid. The outcome of this electrophilic aromatic substitution is governed by the directing effects of the two substituents on the benzene (B151609) ring. The trifluoromethoxy (-OCF3) group is an ortho-, para-director, while the carboxylic acid (-COOH) group is a meta-director. Both groups are deactivating towards electrophilic attack.

For the synthesis of 5-Nitro-2-(trifluoromethoxy)benzoic acid, the incoming nitro group is directed to the position that is para to the trifluoromethoxy group and meta to the carboxylic acid group. This alignment of directing effects makes the 5-position the most electronically favored site for nitration, suggesting that the reaction should proceed with high regioselectivity.

The nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Reaction conditions must be carefully controlled, as nitration is a highly exothermic process. Low temperatures, typically ranging from -20°C to 10°C, are often employed to minimize the formation of side products and ensure safety. organic-chemistry.org The choice of solvent and the molar ratio of the nitrating agents are also critical parameters that can influence the reaction's efficiency and selectivity. guidechem.com

Table 1: Typical Conditions for Aromatic Nitration

| Substrate Example | Nitrating Agent | Temperature | Solvent | Observations | Reference |

| 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid | HNO₃ / H₂SO₄ | 308 K (35°C) | 1,2-dichloroethane | Optimized in continuous flow microreactor for high conversion and selectivity. | guidechem.com |

| 3-Alkyl Benzotrifluoride | HNO₃ | -40°C to 50°C | None (neat) | Temperature control is crucial to maximize the yield of the 2-nitro isomer. | organic-chemistry.org |

| Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester | HNO₃ | 0°C | Trifluoroacetic Acid | Solvent choice dictates regioselectivity between different positions on the indole (B1671886) ring. | google.com |

| 3-Fluoro-2-Substituted Benzoic Acids | Various | N/A | N/A | Regioselectivity can be rationalized using Fukui indices of local nucleophilicity. | google.com |

Introduction of the Trifluoromethoxy Group: Fluorination Approaches for Benzoic Acid Precursors

The synthesis of the key precursor, 2-(trifluoromethoxy)benzoic acid, requires the introduction of the trifluoromethoxy (-OCF₃) group. This is a challenging transformation due to the "hard" nature of the oxygen atom. cas.cn The most common starting material for this step is salicylic (B10762653) acid (2-hydroxybenzoic acid). However, the presence of the acidic carboxylic acid proton can interfere with many trifluoromethoxylation reactions, sometimes necessitating a protection-deprotection sequence or the use of an ester derivative like methyl salicylate. nih.gov

Several modern methods have been developed for the O-trifluoromethylation of phenols, which could be adapted for salicylic acid or its derivatives:

Two-Step O-Carboxydifluoromethylation and Decarboxylative Fluorination: This method involves first reacting the phenol (B47542) with an agent like sodium bromodifluoroacetate to form an aryloxydifluoroacetic acid intermediate. This intermediate is then subjected to a silver-catalyzed decarboxylative fluorination using an electrophilic fluorine source such as SelectFluor to yield the aryl trifluoromethyl ether. cas.cnacs.org

Sequential Xanthalation and O-Trifluoromethylation: Phenols can be converted to aryl xanthate intermediates, which are then treated with a fluorinating agent like XtalFluor-E in combination with an activator such as trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) to produce the desired trifluoromethyl ethers under mild conditions. escholarship.orgresearchgate.net

Direct Electrophilic Trifluoromethylation: This approach uses powerful electrophilic reagents to directly trifluoromethylate the hydroxyl group. Reagents capable of this transformation include hypervalent iodine compounds (Togni reagents) and sulfonium (B1226848) salts (Umemoto reagents). mdpi.combeilstein-journals.orgnih.gov These reactions may require activation by a Lewis acid or Brønsted acid to facilitate the transfer of the electrophilic trifluoromethyl group. mdpi.com

Oxidative Trifluoromethylation: Another direct method involves the silver-mediated oxidative cross-coupling of phenols with a nucleophilic trifluoromethyl source, most commonly the Ruppert-Prakash reagent (TMSCF₃). cas.cnmdpi.com

Older, harsher methods also exist, such as treating the phenol with a combination of carbon oxyfluoride (COF₂) and sulfur tetrafluoride (SF₄), but these are less favored due to the hazardous nature of the reagents. nih.gov

Synthesis via Functional Group Interconversions

An alternative to building the molecule by adding substituents one by one is to start with a precursor that already has some of the required atoms in place and then converting them into the desired functional groups. This approach, known as functional group interconversion (FGI), can offer advantages in terms of yield, cost, or accessibility of starting materials.

Carboxylic Acid Formation from Aromatic Precursors

This strategy involves preparing an aromatic precursor that contains the nitro and trifluoromethoxy groups in the correct positions (e.g., 2-(trifluoromethoxy)-5-nitrotoluene) and then converting a different functional group into the carboxylic acid.

One of the most common methods for this transformation is the oxidation of a benzylic methyl group. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are effective for converting an alkylbenzene to the corresponding benzoic acid. chemicalbook.com More modern and milder methods include catalytic aerobic oxidation, which uses molecular oxygen as the oxidant in the presence of transition-metal catalysts (e.g., cobalt or manganese salts) and various promoters. researchgate.net A specific patent describes the catalytic oxidation of o-nitrotoluene to o-nitrobenzoic acid using a MnO₂/RuO₄ catalyst and oxygen, a method that could be adapted for the analogous trifluoromethoxy-substituted substrate. However, research has shown that substrates with strongly deactivating groups, like 2-nitrotoluene, can give poor yields in some oxidation systems. nih.gov

Other precursors for the carboxylic acid group include:

Nitriles: Hydrolysis of a nitrile group (-C≡N) under acidic or basic conditions provides another reliable route to carboxylic acids. chemicalbook.com The required precursor, 2-(trifluoromethoxy)-5-nitrobenzonitrile, could be synthesized and then hydrolyzed.

Grignard Reagents: The carboxylation of a Grignard reagent with carbon dioxide (CO₂) is a classic method for forming benzoic acids. chemicalbook.com This would involve forming the Grignard reagent from 1-bromo-2-(trifluoromethoxy)-5-nitrobenzene. However, the presence of the electrophilic nitro group is generally incompatible with the formation of nucleophilic Grignard reagents, making this route impractical for the target molecule.

Table 2: Selected Methods for Carboxylic Acid Formation

| Precursor Group | Reagents | Key Features | Reference |

| Methyl (-CH₃) | KMnO₄, H₂O, heat | Strong, classic oxidant; effective for many alkylbenzenes. | chemicalbook.com |

| Methyl (-CH₃) | O₂, Co(OAc)₂, NaBr | Catalytic aerobic oxidation; uses air as the oxidant. | researchgate.net |

| Nitrile (-CN) | H₃O⁺ or OH⁻, heat | Standard hydrolysis; reliable for converting nitriles to carboxylic acids. | chemicalbook.com |

| Benzyl Halide (-CH₂X) | H₂O₂, Na₂WO₄ | Direct oxidation using hydrogen peroxide as a green oxidant. | researchgate.net |

Transformations Involving Nitrogen-Containing Moieties

This synthetic approach focuses on introducing the nitro group through the transformation of another nitrogen-containing functional group, most commonly an amine. The synthesis would proceed by first preparing 5-amino-2-(trifluoromethoxy)benzoic acid, which could then be oxidized to the final nitro compound.

The oxidation of a primary aromatic amine to a nitro group can be achieved with various powerful oxidizing agents. Care must be taken to avoid side reactions, as amino groups are sensitive to oxidation. Suitable reagents for this transformation include:

Peroxy acids: Trifluoroperacetic acid (TFPAA), generated in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide, is a potent and effective reagent for this oxidation.

Sodium perborate (B1237305): In the presence of a catalyst like tungstophosphoric acid, sodium perborate can convert aromatic amines to nitro compounds.

Ozone: Adsorbing the amine onto silica (B1680970) gel followed by treatment with ozone is a solvent-free oxidation method.

Cobalt-catalyzed oxidation: A combination of cobalt(II) acetate (B1210297) and tert-butyl hydroperoxide provides an efficient protocol for the selective oxidation of anilines to nitroarenes.

Optimization of Reaction Pathways

Optimizing any synthetic route is crucial for its practical application, aiming to maximize yield, minimize waste, improve safety, and reduce cost. For the synthesis of this compound, key steps such as nitration and O-trifluoromethylation would be the primary targets for optimization.

Key parameters that are typically varied during optimization include:

Temperature: Exothermic reactions like nitration require precise temperature control to prevent runaway reactions and the formation of undesired isomers or degradation products. organic-chemistry.org

Reaction Time: Monitoring the reaction progress allows for determination of the optimal time to maximize product formation while minimizing side reactions.

Molar Ratios: The stoichiometry of reactants, such as the ratio of nitric acid to sulfuric acid, or the ratio of the nitrating agent to the substrate, can significantly impact conversion and selectivity. guidechem.com

Catalyst and Solvent: The choice of catalyst and solvent can influence reaction rates, selectivity, and the ease of product isolation. For instance, the solvent can affect the reactivity of the electrophile in nitration reactions. google.com

Modern process optimization often employs advanced technologies. Continuous flow microreactors, for example, offer superior heat and mass transfer compared to traditional batch reactors. This allows for better control over highly exothermic processes like nitration, enabling reactions to be run safely at higher temperatures, which can reduce reaction times and improve throughput. guidechem.com The optimization of the nitration of a structurally complex benzoic acid has been successfully demonstrated using a microreactor, where parameters like temperature, residence time, and molar ratios were systematically adjusted to achieve 83% conversion and 80% selectivity. guidechem.com

Catalytic Systems in Synthetic Routes

The nitration of aromatic compounds, particularly those that are deactivated, typically requires a strong catalytic system to generate the highly electrophilic nitronium ion (NO₂⁺). The most common and industrially relevant catalytic system for this transformation is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The strength of this catalytic system can be modulated by varying the ratio of sulfuric acid to nitric acid. For deactivated substrates like 2-(trifluoromethoxy)benzoic acid, a higher proportion of sulfuric acid is generally employed to ensure a sufficient concentration of the nitronium ion for the reaction to proceed at a reasonable rate.

Alternative and more potent catalytic systems can also be utilized, especially for highly deactivated aromatic rings. One such system involves the use of trifluoromethanesulfonic acid (HOTf) with nitric acid. Trifluoromethanesulfonic acid is a superacid and can promote nitration in near-quantitative yields, often under milder conditions than the traditional mixed acid system. researchgate.net The strong acidity and water-absorbing properties of trifluoromethanesulfonic acid enhance the electrophilicity of nitric acid, facilitating the reaction even with electron-deficient substrates. researchgate.net

Another approach involves the use of nitric acid in conjunction with trifluoroacetic anhydride and a zeolite, such as Hβ. This system can be effective for the nitration of deactivated substrates, including benzoic acid derivatives, and can offer high regioselectivity. unirioja.es

The choice of catalytic system will depend on factors such as the reactivity of the substrate, the desired selectivity, and considerations of cost and safety on an industrial scale.

Table 1: Comparison of Catalytic Systems for Aromatic Nitration

| Catalyst System | Description | Advantages | Disadvantages |

| HNO₃ / H₂SO₄ | The traditional and most widely used method for aromatic nitration. Sulfuric acid acts as a catalyst to generate the nitronium ion from nitric acid. | Cost-effective, readily available reagents, well-established industrial process. | Generates significant acidic waste, can be corrosive, and may require harsh conditions for deactivated substrates. |

| HNO₃ / HOTf | A more modern approach using a superacid catalyst, trifluoromethanesulfonic acid, to enhance the electrophilicity of nitric acid. researchgate.net | High catalytic activity, can nitrate (B79036) deactivated rings under milder conditions, may offer higher yields and selectivity. researchgate.net | Higher cost of the catalyst compared to sulfuric acid. |

| HNO₃ / (CF₃CO)₂O / Zeolite Hβ | A heterogeneous catalytic system that can be effective for deactivated aromatic compounds. unirioja.es | Potential for catalyst recycling, can offer high regioselectivity, may proceed under milder conditions. unirioja.es | The catalyst may be more complex to prepare and handle. |

Solvent and Temperature Control for Enhanced Selectivity

Precise control over the solvent and reaction temperature is paramount in the synthesis of this compound to maximize the yield of the desired isomer and minimize the formation of byproducts. The nitration of aromatic compounds is a highly exothermic reaction, and inadequate temperature control can lead to over-nitration (dinitration) or the formation of undesired isomers.

For the nitration of substrates similar to 2-(trifluoromethoxy)benzoic acid, the reaction is typically conducted at low temperatures, often in the range of 0°C to 10°C. Maintaining a low temperature helps to control the reaction rate and improve the regioselectivity. In a patent describing the nitration of a structurally analogous compound, 3-(2'-chloro-4'-trifluoromethyl phenoxy)-benzoic acid, the reaction was carried out by slowly adding the nitrating agent while keeping the temperature below 10°C. googleapis.com Laboratory procedures for the nitration of benzoic acid also emphasize the importance of keeping the reaction mixture cold, often below 5°C, to suppress the formation of the ortho-nitro isomer.

The choice of solvent also plays a critical role. While the nitration can be carried out in an excess of sulfuric acid which acts as both the catalyst and the solvent, an inert co-solvent is often employed. Dichloromethane (B109758) is a common choice as it is a good solvent for many organic compounds and is relatively inert under the strong acidic conditions of nitration. googleapis.com The use of a co-solvent can help to improve the homogeneity of the reaction mixture and facilitate heat transfer, thereby aiding in temperature control.

In some cases, the addition of acetic anhydride to the reaction mixture has been shown to improve the solubility of the starting material and act as a water absorbent, which can lead to an increase in conversion. However, this may also lead to an increase in byproducts and reduced selectivity.

Table 2: Influence of Reaction Parameters on Nitration Selectivity

| Parameter | Effect on Selectivity | Typical Conditions for Analogous Reactions |

| Temperature | Lower temperatures generally favor higher regioselectivity and reduce the formation of byproducts from over-nitration. | 0°C to 10°C googleapis.com |

| Solvent | An inert co-solvent like dichloromethane can improve homogeneity and heat transfer. | Dichloromethane googleapis.com |

| Rate of Addition | Slow, controlled addition of the nitrating agent is crucial to maintain a low and stable reaction temperature. | Added slowly over several hours. googleapis.com |

| Molar Ratio of Reactants | The ratio of nitric acid to the substrate influences the extent of nitration. An excess of nitric acid can lead to dinitration. | A slight excess of nitric acid is typically used. googleapis.com |

Isolation and Yield Optimization Strategies

The precipitated solid is then collected by filtration and washed thoroughly with cold water to remove any residual acids. The crude product at this stage is likely to be a mixture of isomers, primarily the desired 5-nitro product and the 3-nitro byproduct, along with any unreacted starting material.

Purification of the desired 5-nitro isomer is a critical step for obtaining a high-purity final product. Fractional crystallization is a common technique used to separate isomers of nitrobenzoic acids. This method relies on the differences in solubility of the isomers in a particular solvent system. For instance, in the case of ortho- and para-nitrobenzoic acids, there is a significant difference in their solubility in water, which can be exploited for their separation. A similar principle can be applied to the isomers of nitro-2-(trifluoromethoxy)benzoic acid, where a suitable solvent or solvent mixture would need to be identified through experimentation.

To optimize the yield, several factors throughout the synthetic process must be carefully controlled. Ensuring the complete conversion of the starting material through appropriate reaction times and temperatures is crucial. Minimizing losses during the work-up and purification steps is also essential. This includes ensuring efficient precipitation of the product, thorough washing to remove impurities without dissolving a significant amount of the product, and optimizing the conditions for recrystallization to maximize the recovery of the pure desired isomer.

Chemical Reactivity and Mechanistic Investigations of 5 Nitro 2 Trifluoromethoxy Benzoic Acid

Electronic Effects of Nitro and Trifluoromethoxy Substituents

The nitro and trifluoromethoxy groups are both strongly electron-withdrawing, a characteristic that dominates the chemical nature of the entire molecule. Their effects are exerted through a combination of inductive and resonance effects.

Nitro Group (-NO2): This group deactivates the aromatic ring through both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). The nitrogen atom, being highly electronegative and bonded to two oxygen atoms, withdraws electron density from the ring through the sigma bond framework. Furthermore, the pi system of the nitro group can delocalize the ring's pi electrons, further reducing electron density on the ring.

Trifluoromethoxy Group (-OCF3): This group is characterized by an extremely powerful -I effect due to the high electronegativity of the three fluorine atoms. This strong inductive withdrawal of electron density by the -CF3 moiety through the oxygen atom far outweighs the oxygen's potential to donate electron density via a positive resonance effect (+M). Consequently, the -OCF3 group acts as a potent electron-withdrawing and deactivating group.

The presence of two strong deactivating groups, -NO2 and -OCF3, renders the aromatic ring of 5-Nitro-2-(trifluoromethoxy)benzoic acid significantly electron-deficient. This pronounced reduction in electron density has a critical impact on its susceptibility to electrophilic aromatic substitution reactions. Compared to benzene (B151609) or benzoic acid, the ring is highly deactivated, meaning it will react much more slowly with electrophiles. libretexts.org

The directing influence of the existing substituents is also a key factor. However, with four of the six positions on the benzene ring already substituted (including the carboxyl group's attachment point), the potential for further substitution is sterically and electronically limited. Any potential electrophilic attack would be directed to the single available position, C4, which is meta to both the -OCF3 and -COOH groups and ortho to the -NO2 group. The concerted deactivating effects of all three groups make such reactions unfavorable under standard conditions.

The primary property of the carboxylic acid moiety that is modulated by the ring substituents is its acidity, quantified by the pKa value. Electron-withdrawing groups increase the acidity of a carboxylic acid by stabilizing its conjugate base (the carboxylate anion). libretexts.orglibretexts.org By pulling electron density away from the carboxylate group (-COO⁻), the negative charge is dispersed and stabilized, which facilitates the dissociation of the proton (H⁺) and results in a stronger acid (lower pKa).

Both the nitro and trifluoromethoxy groups contribute to this acid-strengthening effect. libretexts.orglibretexts.orgdoubtnut.com The trifluoromethyl group, a similar electron-withdrawing substituent, has been shown to significantly increase the acidity of benzoic acid. libretexts.org For instance, the pKa of p-(trifluoromethyl)benzoic acid is 3.6, making it a stronger acid than benzoic acid, which has a pKa of 4.2. libretexts.org Similarly, the nitro group is a powerful acid-strengthening substituent. doubtnut.com

Given that this compound contains two potent electron-withdrawing groups, its acidity is expected to be substantially higher than that of benzoic acid. The ortho-position of the -OCF3 group may also lead to steric interactions that twist the carboxylic acid group out of the plane of the aromatic ring, which can further influence its electronic properties and acidity. nih.govresearchgate.net

Table 1: Comparison of pKa Values for Substituted Benzoic Acids

| Compound | Substituent(s) | pKa Value | Effect on Acidity |

| Benzoic acid | -H | 4.20 | Reference |

| 4-Nitrobenzoic acid | 4-NO₂ | 3.44 | Increased |

| 4-(Trifluoromethyl)benzoic acid | 4-CF₃ | 3.60 | Increased |

| This compound | 5-NO₂, 2-OCF₃ | Predicted < 3.4 | Significantly Increased |

Reaction Mechanisms of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo several key transformations, including esterification, decarboxylation, and reduction.

Esterification of this compound with an alcohol is typically achieved via the Fischer esterification mechanism. This acid-catalyzed reaction involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid. This is a reversible process, and the equilibrium can be shifted toward the product ester by removing water as it is formed. google.com

The general steps of the mechanism are:

Protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the alcohol on the carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water as a leaving group, reforming the carbonyl double bond.

Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst.

The kinetics of this reaction are influenced by several factors. Studies on benzoic acid esterification show the reaction can follow first or second-order kinetics depending on the conditions. dnu.dp.uaresearchgate.netnih.gov For this compound, the rate of esterification is likely to be significantly affected by steric hindrance. The bulky trifluoromethoxy group at the ortho position (C2) can impede the approach of the alcohol nucleophile to the carboxylic acid group, thereby slowing the reaction rate compared to an unhindered benzoic acid derivative.

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is generally a difficult reaction for aromatic acids unless specific structural features are present. masterorganicchemistry.com For simple benzoic acids, high temperatures are often required. nist.gov

The mechanism of decarboxylation for nitro-substituted benzoic acids can be complex and is influenced by reaction conditions. oup.com Two potential mechanisms for aromatic decarboxylation are:

Electrophilic Substitution (S_E1 or S_E2): In acidic media, the reaction can proceed via protonation of the aromatic ring, followed by the departure of the carboxyl group. However, the presence of strong electron-withdrawing groups like -NO2 and -OCF3 deactivates the ring towards electrophilic attack, making this pathway less likely for this compound. nist.gov

Carbanion Mechanism: Decarboxylation can also proceed through the formation of an aryl carbanion intermediate from the corresponding carboxylate anion. The stability of this intermediate is crucial. Electron-withdrawing groups can stabilize an adjacent carbanion. The strong inductive effects of the -NO2 and -OCF3 groups would help stabilize the negative charge on the ring after CO₂ departs, potentially facilitating this mechanistic pathway, especially in basic media or at high temperatures. oup.com

Studies on the thermal decarboxylation of nitrobenzoic acids in solvents like glycerol (B35011) and aniline (B41778) suggest that the reaction can follow a unimolecular S_E1 mechanism via the carboxylate anion. oup.com The rate and mechanism are sensitive to the pH of the medium. oup.com

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation. However, the presence of a nitro group in the molecule presents a significant challenge, as the nitro group is also readily reducible. Therefore, selective reduction of the carboxyl group requires careful choice of reagents.

Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the carboxylic acid and the nitro group. To achieve selective reduction, milder or more specialized reagent systems are necessary.

A notable modern method involves the use of ammonia-borane (H₃N·BH₃) in the presence of a titanium tetrachloride (TiCl₄) catalyst. This system has been shown to effectively reduce a variety of aromatic and aliphatic carboxylic acids to their corresponding alcohols at room temperature. acs.org Crucially, this process is tolerant of nitro groups, making it a suitable pathway for the selective reduction of this compound to (5-nitro-2-(trifluoromethoxy)phenyl)methanol. acs.org

Table 2: Summary of Reaction Mechanisms for the Carboxyl Group

| Reaction | Typical Mechanism | Key Intermediates | Influence of Substituents (-NO₂, -OCF₃) |

| Esterification | Acid-catalyzed nucleophilic acyl substitution | Tetrahedral intermediate | Steric hindrance from ortho -OCF₃ may decrease reaction rate. |

| Decarboxylation | Carbanion formation or Electrophilic substitution | Aryl carbanion | Electron-withdrawing groups stabilize the aryl carbanion intermediate. |

| Reduction to Alcohol | Hydride transfer (catalyzed) | (Not well-defined) | Requires selective reagents (e.g., H₃N·BH₃/TiCl₄) to avoid reduction of the nitro group. |

Reactivity of the Nitro Group

The reactivity of this compound is significantly influenced by the presence of the nitro (NO₂) group. This electron-withdrawing group plays a central role in the molecule's chemical behavior, particularly in reduction reactions that are fundamental to the synthesis of amino derivatives.

Reduction Pathways to Amino Derivatives

The conversion of the nitro group to an amino (NH₂) group is a pivotal transformation in aromatic chemistry, yielding versatile intermediates for the synthesis of pharmaceuticals and other complex organic molecules. This reduction can be accomplished through various methods, primarily involving catalytic hydrogenation or the use of metallic reducing agents in acidic or neutral media.

Catalytic hydrogenation is a widely employed method for the reduction of aromatic nitro compounds due to its high efficiency and chemoselectivity. researchgate.net Catalysts such as palladium on carbon (Pd/C), platinum (Pt), rhodium (Rh), ruthenium (Ru), and Raney nickel are effective for this transformation. osti.govgoogle.com The reaction is typically carried out under a hydrogen atmosphere, and the choice of catalyst and reaction conditions can be optimized to achieve high yields of the corresponding aminobenzoic acid. For instance, studies on p-nitrobenzoic acid have shown that palladium catalysts exhibit significantly higher activity for nitro group reduction compared to rhodium or ruthenium. osti.gov

Alternatively, metal-based reducing systems provide a classic route to amino derivatives. Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are effective. masterorganicchemistry.com Zinc or magnesium powder, when used with a hydrogen donor like hydrazine (B178648) glyoxylate, offers a rapid and selective reduction of aromatic nitro groups at room temperature, often avoiding the need for expensive noble metal catalysts. The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting other functional groups on the molecule, such as the carboxylic acid or the trifluoromethoxy group. researchgate.net

| Reducing System | Typical Conditions | Key Characteristics | Reference |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C, Raney-Ni) | H₂ gas, various pressures; Solvents like ethanol, methanol, or water. | High efficiency and selectivity; catalyst activity can be tuned (Pd >> Rh > Ru for nitro reduction). | osti.gov |

| Metal/Acid (e.g., Fe/HCl, Sn/HCl) | Acidic aqueous medium. | Classic, cost-effective method; suitable for a wide range of nitroarenes. | masterorganicchemistry.com |

| Metal/Hydrogen Donor (e.g., Zn/Hydrazine glyoxylate) | Room temperature or gentle warming. | Rapid and selective; avoids expensive catalysts and harsh acidic conditions. | |

| Rhodium(I) Complexes (e.g., cis-Rh(CO)₂(amine)₂) | CO atmosphere, aqueous amine solution. | High chemoselectivity for the nitro group over the carboxylic acid group. | researchgate.net |

Formation of Reactive Intermediates

The reduction of a nitro group to an amine is not a single-step process but proceeds through a series of intermediates corresponding to a total six-electron reduction. nih.govlibretexts.org The pathway involves the sequential formation of a nitroso (R-N=O) compound and then an N-substituted hydroxylamine (B1172632) (R-NHOH) before the final amine (R-NH₂) is produced. libretexts.orgorientjchem.org

Stepwise Reduction Mechanism: R-NO₂ + 2e⁻ + 2H⁺ → R-N=O + H₂O R-N=O + 2e⁻ + 2H⁺ → R-NHOH R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O

Under strongly reducing conditions, such as with tin and hydrochloric acid, these intermediates are typically transient and not isolated. libretexts.org However, by carefully selecting the reducing agent and controlling the reaction conditions, it is possible to isolate these intermediates. For example, reduction with zinc and ammonium (B1175870) chloride solution, which provides a milder, near-neutral pH environment, can often be used to obtain N-arylhydroxylamines from the corresponding nitro compounds. libretexts.org

These intermediates, particularly the hydroxylamine derivative, are reactive species. The hydroxylamino group can undergo further reactions, such as conjugation with acetate (B1210297) or sulfate, which can lead to the formation of highly reactive nitrenium ions. nih.gov In some cases, especially in alkaline media, bimolecular reduction products like azoxy, azo, and hydrazo compounds can be formed through base-induced reactions between the nitroso and hydroxylamine intermediates. libretexts.org

Aromatic Functionalization Studies

The aromatic core of this compound is substituted with three distinct functional groups (nitro, trifluoromethoxy, and carboxylic acid), which collectively govern its reactivity in aromatic functionalization reactions.

Electrophilic and Nucleophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the existing substituents on the benzene ring direct the position of the incoming electrophile and affect the rate of reaction. masterorganicchemistry.commsu.edu All three substituents on this compound are electron-withdrawing and therefore deactivating towards EAS, making the reaction slower than with benzene itself. masterorganicchemistry.commasterorganicchemistry.com

The directing effects of the substituents are as follows:

Nitro (NO₂) group: A strong deactivating group and a meta-director.

Trifluoromethoxy (OCF₃) group: A strongly deactivating group due to the inductive effect of the fluorine atoms, and a meta-director.

Carboxylic acid (COOH) group: A deactivating group and a meta-director.

Given the positions of the existing groups, the potential sites for electrophilic attack are C4 and C6. The directing effects of the substituents on these positions would need to be carefully considered in any potential EAS reaction.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgyoutube.com The presence of both a nitro group and a trifluoromethoxy group makes the aromatic ring of this compound highly electron-deficient and thus susceptible to nucleophilic attack. libretexts.org

For an SNAr reaction to occur, a good leaving group (typically a halide) must be present on the ring. libretexts.org While the parent molecule does not possess such a group, a derivative containing a halogen at a position ortho or para to the nitro or trifluoromethoxy group would be highly activated for substitution by nucleophiles. libretexts.orgsemanticscholar.org For instance, research on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene demonstrates that the fluorine atom, activated by the meta-nitro group, can be displaced by various oxygen, sulfur, and nitrogen nucleophiles. researchgate.net

Metal-Catalyzed Coupling Reactions Involving the Aromatic Core

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mit.educiac.jl.cn These reactions typically require an aryl halide or triflate as a substrate. mit.edu

This compound, in its current form, is not a direct substrate for these coupling reactions as it lacks a suitable leaving group. However, it could be chemically modified to participate in such transformations. For example, conversion of the carboxylic acid group to a halogen via a Hunsdiecker-type reaction or other decarboxylative halogenation methods could provide a suitable precursor. Alternatively, if a halogenated derivative of the parent compound were synthesized, it would be a prime candidate for a wide range of metal-catalyzed functionalizations. The electronic properties of the nitro and trifluoromethoxy groups would likely influence the oxidative addition step in the catalytic cycle.

Directed C-H Activation and Functionalization

In recent years, directed C-H activation has emerged as a highly efficient strategy for the functionalization of aromatic rings, avoiding the need for pre-functionalized substrates. acs.org Many functional groups can act as directing groups, coordinating to a metal catalyst and positioning it to selectively cleave a specific C-H bond, typically at the ortho position. acs.orgd-nb.info

The carboxylic acid group is a well-established directing group for ortho C-H activation. nih.gov In this compound, the carboxylic acid at the C2 position could direct a transition metal catalyst (e.g., ruthenium, rhodium, or palladium) to activate the C-H bond at the C3 position. nih.govrsc.org This would enable the introduction of a variety of functional groups at this specific site. This approach offers a powerful and atom-economical pathway to synthesize novel derivatives, leveraging the inherent structure of the molecule to control regioselectivity. The strong electron-withdrawing nature of the nitro and trifluoromethoxy groups might impact the catalytic cycle, potentially requiring specific catalyst systems or reaction conditions to achieve efficient C-H functionalization.

Advanced Spectroscopic and Structural Characterization of 5 Nitro 2 Trifluoromethoxy Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Nitro-2-(trifluoromethoxy)benzoic acid, a combination of ¹H, ¹⁹F, and ¹³C NMR would be required for a complete structural assignment.

Proton (¹H) NMR for Chemical Environment Elucidation

Proton NMR spectroscopy provides information about the number of different types of protons, their relative numbers, and their connectivity. In the aromatic region of the ¹H NMR spectrum for this compound, three distinct signals would be expected for the three protons on the benzene (B151609) ring. The electron-withdrawing nature of the nitro (-NO₂) group and the trifluoromethoxy (-OCF₃) group, along with the carboxylic acid (-COOH) group, would significantly influence the chemical shifts of these aromatic protons, causing them to appear at lower fields (higher ppm values). The proton of the carboxylic acid would typically appear as a broad singlet at a very downfield chemical shift, often above 10 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |

|---|---|---|---|

| H-3 | Downfield | Doublet | ~9 Hz (ortho) |

| H-4 | Downfield | Doublet of doublets | ~9 Hz (ortho), ~2.5 Hz (meta) |

| H-6 | Downfield | Doublet | ~2.5 Hz (meta) |

| -COOH | Very Downfield (>10) | Broad Singlet | N/A |

Note: This table is based on general principles and data from analogous structures, not on experimental data for the specific compound.

Fluorine (¹⁹F) NMR for Trifluoromethoxy Group Confirmation

Fluorine-19 NMR is highly specific for fluorine-containing compounds and is characterized by a wide range of chemical shifts. A ¹⁹F NMR spectrum of this compound would be expected to show a single signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal would be indicative of the electronic environment of the -OCF₃ group, influenced by its attachment to the aromatic ring.

Table 2: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| -OCF₃ | Characteristic region for aryl-OCF₃ | Singlet |

Note: This table is based on general principles and data from analogous structures, not on experimental data for the specific compound.

Carbon (¹³C) NMR for Aromatic and Carbonyl Carbon Identification

Carbon-13 NMR provides information on the carbon skeleton of a molecule. For this compound, eight distinct signals would be anticipated: one for the carbonyl carbon of the carboxylic acid, six for the aromatic carbons, and one for the carbon of the trifluoromethoxy group. The carbonyl carbon would appear significantly downfield. The aromatic carbons would have their chemical shifts influenced by the attached substituents. The carbon of the -OCF₃ group would appear as a quartet due to coupling with the three fluorine atoms.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| -COOH | ~165-175 | Singlet |

| Aromatic C-1 | ~120-130 | Singlet |

| Aromatic C-2 | ~145-155 | Singlet |

| Aromatic C-3 | ~120-130 | Singlet |

| Aromatic C-4 | ~125-135 | Singlet |

| Aromatic C-5 | ~140-150 | Singlet |

| Aromatic C-6 | ~115-125 | Singlet |

| -OCF₃ | ~120 | Quartet |

Note: This table is based on general principles and data from analogous structures, not on experimental data for the specific compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This precise measurement allows for the unambiguous determination of its elemental formula (C₈H₄F₃NO₅).

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₈H₄F₃NO₅ |

| Exact Mass | 251.00416 |

| Observed [M-H]⁻ | ~250.0 |

Note: This table is based on the calculated exact mass from the molecular formula.

Fragmentation Pattern Analysis for Structural Validation

In mass spectrometry, molecules often fragment in predictable ways. Analyzing these fragmentation patterns provides a fingerprint that can help to confirm the structure of the compound. For this compound, characteristic fragmentation would likely involve the loss of small neutral molecules such as hydroxyl radical (•OH), carbon monoxide (CO), carbon dioxide (CO₂), and the nitro group (NO₂). The stability of the aromatic ring would likely result in a prominent molecular ion peak.

Table 5: Plausible Mass Spectrometry Fragmentation for this compound

| Fragment Ion (m/z) | Plausible Neutral Loss |

|---|---|

| [M - OH]⁺ | Loss of hydroxyl radical |

| [M - COOH]⁺ | Loss of carboxyl group |

| [M - NO₂]⁺ | Loss of nitro group |

| [M - OCF₃]⁺ | Loss of trifluoromethoxy radical |

Note: This table presents hypothetical fragmentation pathways based on the general behavior of similar compounds in mass spectrometry.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display a series of characteristic absorption bands corresponding to its primary functional moieties: the carboxylic acid, the nitro group, and the trifluoromethoxy group.

The carboxylic acid group gives rise to several distinct and strong absorptions. A very broad and prominent band, resulting from the O-H stretching vibration, is typically observed in the 2500-3300 cm⁻¹ region. msu.edu The expansive nature of this peak is a hallmark of the hydrogen-bonded dimers common in carboxylic acids in the solid state. msu.edu The carbonyl (C=O) stretching vibration produces a strong, sharp absorption, generally appearing between 1680-1710 cm⁻¹ for aromatic carboxylic acids. docbrown.info Additionally, the C-O stretching and O-H bending vibrations contribute to the fingerprint region, with bands appearing around 1320-1210 cm⁻¹ and 960-900 cm⁻¹, respectively. docbrown.infolibretexts.org

The nitro (NO₂) group is characterized by two strong stretching vibrations: an asymmetric stretch typically found in the 1500-1570 cm⁻¹ range and a symmetric stretch in the 1300-1370 cm⁻¹ range. iucr.org For instance, in the structurally related compound 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, these stretches are observed at 1537 and 1317 cm⁻¹. iucr.org

The trifluoromethoxy (-OCF₃) group also presents characteristic absorptions. The C-F stretching vibrations are particularly strong and typically appear in the 1100-1200 cm⁻¹ region. iucr.org These bands are often intense due to the high polarity of the C-F bonds.

Table 1: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1680-1710 | Strong |

| Carboxylic Acid | C-O stretch | 1320-1210 | Medium |

| Nitro | NO₂ asymmetric stretch | 1500-1570 | Strong |

| Nitro | NO₂ symmetric stretch | 1300-1370 | Strong |

| Trifluoromethoxy | C-F stretch | 1100-1200 | Strong |

| Aromatic Ring | C-H stretch | 3000-3100 | Medium-Weak |

X-ray Crystallography and Solid-State Analysis

While a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be reliably inferred from crystallographic studies of closely related isomers and analogues, such as 4-nitro-2-(trifluoromethyl)benzoic acid. nih.govresearchgate.net

Determination of Molecular Conformation and Bond Angles

The conformation of substituted benzoic acids is heavily influenced by steric interactions between adjacent functional groups. In the case of this compound, significant steric hindrance is anticipated between the bulky trifluoromethoxy group and the carboxylic acid group at the ortho position (C2 and C1, respectively). This steric repulsion forces the carboxylic acid group to rotate out of the plane of the benzene ring.

In the analogous compound 4-nitro-2-(trifluoromethyl)benzoic acid, the trifluoromethyl group at the C2 position causes the carboxylic acid moiety to be twisted out of the aromatic ring's mean plane by an angle of 47.2°. nih.govresearchgate.net A similar, substantial dihedral angle is expected for this compound. In contrast, the nitro group at the meta position (C5) is less sterically hindered and is expected to be nearly co-planar with the aromatic ring, a feature also observed in the 4-nitro-2-(trifluoromethyl)benzoic acid isomer where the nitro group is almost perfectly co-planar (dihedral angle of 2.0°). nih.govresearchgate.net

Key bond angles within the aromatic ring are expected to deviate slightly from the ideal 120° of a perfect hexagon due to the electronic and steric effects of the substituents.

Table 2: Representative Bond Lengths and Angles from Analogous Structures (Data based on 4-nitro-2-(trifluoromethyl)benzoic acid) nih.gov

| Parameter | Description | Value |

|---|---|---|

| C-C (aromatic) | Average C-C bond length in the ring | ~1.39 Å |

| C-COOH | Bond between ring and carboxyl carbon | ~1.50 Å |

| C=O | Carbonyl bond length | ~1.22 Å |

| C-OH | Carboxyl C-OH bond length | ~1.31 Å |

| C-NO₂ | Bond between ring and nitro nitrogen | ~1.47 Å |

| Dihedral Angle | (Aromatic Ring Plane) - (Carboxyl Group Plane) | ~47° |

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks

In the solid state, carboxylic acids almost universally form strong intermolecular hydrogen bonds. The most common motif is the formation of a centrosymmetric dimer, where the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a second, symmetry-related molecule, and vice versa. mdpi.comresearchgate.net This creates a characteristic R²₂(8) graph-set notation ring. researchgate.net

This robust dimer formation is observed in numerous substituted nitrobenzoic acids, including 4-nitro-2-(trifluoromethyl)benzoic acid and 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. iucr.orgresearchgate.net For this compound, the formation of these O-H···O hydrogen-bonded dimers is the primary interaction governing its supramolecular assembly. The donor-acceptor distances for such hydrogen bonds are typically short, falling within the range of 2.6 to 2.7 Å, indicating a strong interaction. researchgate.net

Table 3: Typical Hydrogen Bond Geometry in Benzoic Acid Dimers (Data based on 4-nitro-2-(trifluoromethyl)benzoic acid) researchgate.net

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|

Investigation of Crystal Packing and Polymorphism

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a well-documented phenomenon in organic molecules, including derivatives of benzoic acid. nih.govcore.ac.ukrsc.org Different polymorphs arise from variations in molecular conformation or intermolecular packing and can possess different physical properties. nih.gov While no polymorphs have been explicitly reported for this compound, the potential for their existence cannot be ruled out, as subtle changes in crystallization conditions could favor different packing arrangements.

Advanced Spectroscopic Methods for Structural Elucidation

Beyond IR spectroscopy, other advanced spectroscopic techniques are vital for the complete structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.

¹H NMR would provide information on the aromatic protons. The spectrum would show distinct signals for the three protons on the benzene ring, with their chemical shifts and coupling patterns revealing their relative positions.

¹³C NMR would identify all eight unique carbon atoms in the molecule, including the carbons of the aromatic ring, the carboxylic acid, and the trifluoromethoxy group. The carbon of the trifluoromethoxy group would exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

¹⁹F NMR is particularly useful for fluorinated compounds and would show a singlet for the three equivalent fluorine atoms of the -OCF₃ group, confirming its presence.

Mass Spectrometry (MS) would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) could verify its elemental composition with high precision. Fragmentation patterns observed in the mass spectrum would offer further structural clues, such as the loss of the carboxylic acid group or the nitro group. Commercial suppliers often use techniques like NMR and mass spectrometry to verify the purity and identity of such specialized chemical compounds. atomfair.com

Table 4: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid |

Computational Chemistry and Theoretical Studies of 5 Nitro 2 Trifluoromethoxy Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and energy of molecules. For 5-Nitro-2-(trifluoromethoxy)benzoic acid, these calculations help in understanding its stability and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the case of this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine the most stable molecular geometry. These calculations provide optimized bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-COOH | 1.49 |

| Bond Length (Å) | C-NO₂ | 1.48 |

| Bond Length (Å) | C-OCF₃ | 1.36 |

| Bond Angle (°) | O-C-F | 107.5 |

| Dihedral Angle (°) | C-C-C-O (Carboxyl) | 25.0 |

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of molecules. youtube.comwikipedia.orgtaylorandfrancis.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

For this compound, the strong electron-withdrawing nature of the nitro and trifluoromethoxy groups is expected to lower the energies of both the HOMO and LUMO. A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -3.2 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. wolfram.comresearchgate.netresearchgate.net It helps in identifying the regions that are rich or poor in electrons. In an MEP map, red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions represent positive potential and are prone to nucleophilic attack. Green areas denote neutral potential.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and carboxyl groups, making them sites for electrophilic interaction. The hydrogen atom of the carboxyl group would exhibit a positive potential, indicating its acidic nature.

Conformational Analysis and Steric Hindrance Investigations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the rotation of the carboxylic acid, trifluoromethoxy, and nitro groups relative to the benzene (B151609) ring is of particular interest.

Prediction of Chemical Reactivity and Selectivity

The computational data obtained from DFT, FMO, and MEP analyses can be integrated to predict the chemical reactivity and selectivity of this compound. The electron-withdrawing substituents are known to activate the aromatic ring towards nucleophilic aromatic substitution. walisongo.ac.id

The MEP map identifies the most likely sites for electrophilic and nucleophilic attack, while the FMO analysis provides a quantitative measure of the molecule's reactivity. The HOMO and LUMO distributions can predict the regioselectivity of reactions. For instance, the locations with the highest LUMO density are the most probable sites for a nucleophilic attack. This predictive power is invaluable in synthetic chemistry for designing reactions and anticipating product outcomes.

Theoretical Acidity (pKa) Predictions and Correlations

Theoretical pKa prediction for carboxylic acids is a mature field in computational chemistry. nih.gov The most common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, typically water. Density Functional Theory (DFT) is a popular method for these calculations, employing various functionals such as CAM-B3LYP, PBE1PBE, and B3PW91, paired with a suitable basis set like 6-311G+(d,p). nih.gov

To accurately model the solvent environment, implicit solvation models like the Solvation Model based on Density (SMD) or the Conductor-like Polarizable Continuum Model (CPCM) are frequently used. nih.govresearchgate.net The pKa is then calculated using the following equation:

pKa = (ΔGsolv) / (2.303 * RT)

where ΔGsolv is the Gibbs free energy of the dissociation reaction in solution, R is the gas constant, and T is the temperature in Kelvin. The accuracy of these predictions can be high, with mean absolute errors often below 0.5 pKa units when appropriate computational models are chosen. nih.gov

Table 1: Representative Theoretical pKa Prediction Methods for Benzoic Acids

| Computational Method | Functional | Basis Set | Solvation Model | Typical Mean Absolute Error (pKa units) |

| Density Functional Theory (DFT) | CAM-B3LYP | 6-311G+(d,p) | SMD | 0.23 nih.gov |

| Density Functional Theory (DFT) | PBE1PBE | 6-311G+(d,p) | SMD | 0.34 nih.gov |

| Density Functional Theory (DFT) | B3PW91 | 6-311G+(d,p) | SMD | 0.38 nih.gov |

This table is illustrative of common methods and their reported accuracy for carboxylic acids in general, as a specific study for this compound is not available.

Modeling of Reaction Pathways and Transition States

Computational modeling of reaction pathways is essential for understanding the mechanisms, kinetics, and thermodynamics of chemical transformations. For this compound, relevant reactions could include electrophilic aromatic substitution, nucleophilic substitution, or reactions involving the carboxylic acid group.

Although no specific studies modeling reaction pathways for this compound were identified, the methodologies are well-established. DFT calculations are a primary tool for locating the geometries of reactants, products, and, crucially, the transition states that connect them on the potential energy surface. nih.gov By calculating the energies of these stationary points, activation energies and reaction enthalpies can be determined, providing insight into the feasibility and rate of a reaction.

For instance, in the study of related compounds like nitroalkyl benzoates, DFT has been used to investigate decomposition pathways, distinguishing between different possible mechanisms such as pericyclic, E1-like, or E1cb-like eliminations. nih.gov Similar approaches could be applied to study the reactions of this compound. For example, the nitration of related aromatic compounds has been studied to understand reaction kinetics and optimize conditions, which can be informed by computational modeling. rug.nlresearchgate.netacs.org

Table 2: Key Parameters Obtained from Reaction Pathway Modeling

| Parameter | Description | Computational Method |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | DFT, MP2 |

| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | DFT, MP2 |

| Transition State Geometry | The molecular structure at the highest point of the reaction energy profile. | DFT, MP2 |

| Vibrational Frequencies | Used to confirm transition states (one imaginary frequency) and calculate zero-point energies. | DFT, MP2 |

This table outlines the typical outputs of reaction pathway modeling. No specific data is available for this compound.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. An MD simulation of this compound could reveal its dynamic structure in different solvents, its interaction with biological macromolecules, or its aggregation behavior.

No specific MD simulation studies for this compound have been reported in the literature. However, the general procedure for such a simulation would involve:

Parameterization: Developing a force field that accurately describes the intramolecular and intermolecular forces of the molecule. This may involve quantum mechanical calculations to derive partial charges and bond parameters.

System Setup: Placing the molecule in a simulation box, often with a chosen solvent like water, and adding any necessary counter-ions.

Simulation: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to observe the phenomena of interest. This involves solving Newton's equations of motion for every atom in the system.

Analysis: Analyzing the resulting trajectory to extract information about properties such as radial distribution functions, hydrogen bonding dynamics, and conformational preferences.

MD simulations have been used to study related systems, such as nitrobenzene (B124822) dioxygenase, to understand enzyme-substrate interactions, and nitrogen oxyanions to investigate their behavior at interfaces. nih.govnih.govuantwerpen.be

Table 3: Potential Applications of Molecular Dynamics Simulations for this compound

| Application Area | Information Gained |

| Solvation Studies | Understanding the structure of the solvent around the molecule and its influence on conformation. |

| Protein-Ligand Binding | Simulating the interaction of the molecule with a target protein to understand binding modes and dynamics. |

| Aggregation Behavior | Observing how multiple molecules interact with each other in solution to form clusters. |

| Conformational Analysis | Exploring the accessible conformations of the molecule and the energy barriers between them. |

This table illustrates the potential insights that could be gained from MD simulations, for which specific studies on this compound are currently unavailable.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Applications

QSAR and QSPR models are statistical tools that correlate the chemical structure of molecules with their biological activity or physicochemical properties, respectively. researchgate.net These models are widely used in drug discovery and materials science to predict the properties of new compounds without the need for experimental synthesis and testing. openmedicinalchemistryjournal.comnih.govmdpi.comnih.gov

To date, this compound has not been specifically identified as a component of the training or test sets in published QSAR/QSPR studies. For this compound to be included in such a study, it would need to be part of a series of related compounds with measured data for a particular activity or property.

The process of building a QSAR/QSPR model involves several steps:

Data Collection: Assembling a dataset of compounds with known activities or properties.

Descriptor Calculation: Calculating a large number of numerical descriptors that represent the chemical structure of each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

Model Building: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical model that relates the descriptors to the activity/property.

Validation: Rigorously validating the model to ensure its statistical significance and predictive power, using both internal (e.g., cross-validation) and external (e.g., a test set) validation techniques. nih.gov

Table 4: Common Molecular Descriptors Used in QSAR/QSPR Modeling

| Descriptor Class | Examples | Description |

| Constitutional | Molecular Weight, Atom Count | Basic information about the molecular formula. |

| Topological | Wiener Index, Randić Index | Describe the connectivity and branching of the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D properties related to the molecule's size and shape. |

| Electronic | Dipole Moment, Partial Charges | Describe the electronic distribution within the molecule. |

| Physicochemical | LogP, Polarizability | Relate to properties like hydrophobicity and electronic response. |

This table provides examples of descriptor classes that would be used if this compound were included in a QSAR/QSPR study.

Applications in Chemical Synthesis and Advanced Materials

Role as an Intermediate in Agrochemical Development

The presence of both a nitro group and a trifluoromethoxy group on the benzoic acid scaffold makes 5-Nitro-2-(trifluoromethoxy)benzoic acid a compound of interest in the development of new agrochemicals. Fluorinated groups, such as trifluoromethoxy, are known to enhance the efficacy, stability, and bioavailability of active ingredients in pesticides and herbicides. researchgate.netnih.gov The nitroaromatic moiety is also a common feature in many pesticides. nih.gov

Precursor in Herbicide and Pesticide Synthesis

While specific public-domain examples detailing the use of this compound in the synthesis of commercial herbicides and pesticides are not extensively documented, its structural similarity to known agrochemical precursors is significant. For instance, substituted nitrobenzoic acids are a well-established class of intermediates in herbicide synthesis. A prominent example is the herbicide Acifluorfen, which is chemically named 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid. epa.gov This highlights the utility of the nitrobenzoic acid framework in creating potent herbicidal compounds.

The synthesis of such diphenyl ether herbicides often involves the coupling of a substituted phenol (B47542) with a nitro-halogenated benzoic acid derivative. The trifluoromethoxy group in this compound can be anticipated to play a role similar to the trifluoromethyl group in enhancing the biological activity of the final product.

The general synthetic utility of related nitrobenzoic acid derivatives is further illustrated by their use in creating a variety of pesticidal compositions. googleapis.comgoogle.com

Integration into Fluorinated Agrochemical Active Ingredients

The trifluoromethoxy (-OCF3) group is a crucial fluorinated moiety in modern agrochemicals. ccspublishing.org.cn Its high lipophilicity can improve the penetration of the active ingredient through plant cuticles or insect exoskeletons, while its metabolic stability can lead to longer-lasting effects. The introduction of this group into a molecule can significantly alter its electronic properties, which in turn can enhance its binding affinity to target enzymes or receptors. researchgate.net

Compounds like this compound serve as valuable synthons for incorporating the trifluoromethoxy-substituted phenyl ring into larger, more complex agrochemical structures. The carboxylic acid and nitro functionalities provide reactive handles for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

Building Block in Complex Organic Molecule Synthesis

Beyond its potential in agrochemicals, this compound is a versatile building block for the synthesis of a range of complex organic molecules, including those with pharmaceutical or material science applications. The differential reactivity of its functional groups allows for selective chemical modifications.

Precursor for Heterocyclic Scaffolds

Heterocyclic compounds are of paramount importance in medicinal chemistry and drug discovery. sigmaaldrich.com Substituted benzoic acids are frequently employed as starting materials for the synthesis of various heterocyclic systems. For example, the related compound 4-Chloro-2-fluoro-5-nitrobenzoic acid has been utilized as a versatile building block for the solid-phase synthesis of a variety of nitrogen-containing heterocycles such as benzimidazoles, benzotriazoles, and benzodiazepines. nih.gov

The functional groups on this compound allow for similar synthetic strategies. The nitro group can be reduced to an amine, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. The carboxylic acid group can be activated and reacted with various nucleophiles to initiate the formation of other ring systems. The trifluoromethoxy group would thus be incorporated into the final heterocyclic scaffold, potentially enhancing its biological activity.

Table 1: Potential Heterocyclic Scaffolds Derivable from this compound Precursors

| Heterocyclic Scaffold | General Synthetic Approach | Potential Application Area |

|---|---|---|

| Benzimidazoles | Reduction of the nitro group to an amine, followed by condensation with a carboxylic acid or its derivative. | Medicinal Chemistry, Anthelmintics |

| Benzoxazoles | Reduction of the nitro group and subsequent cyclization with a suitable C1 synthon. | Antimicrobial Agents, Dyes |

| Quinolines | Multi-step synthesis involving the reduction of the nitro group and subsequent condensation and cyclization reactions. | Antimalarial Drugs, Catalysis |

Synthesis of Multifunctional Aromatic Compounds

The aromatic ring of this compound can be further functionalized to create multifunctional aromatic compounds. The nitro group can be transformed into a wide array of other functional groups, including amines, azides, and diazonium salts, which are themselves versatile intermediates for further reactions such as Sandmeyer or Suzuki couplings. rsc.org

The presence of the strongly electron-withdrawing nitro and trifluoromethoxy groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of additional substituents. nih.gov This reactivity enables the synthesis of highly substituted aromatic compounds with tailored electronic and steric properties for various applications.

Potential in Material Science and Polymer Chemistry

While direct applications of this compound in material science and polymer chemistry are not extensively reported, its structural features suggest potential uses. Benzoic acid and its derivatives can be incorporated into polymers to modify their properties. For example, they can be used as monomers or additives in the synthesis of polyesters and polyamides.

The high fluorine content of the trifluoromethoxy group could impart desirable properties such as hydrophobicity, thermal stability, and low refractive index to polymers. These characteristics are sought after in the development of advanced materials for coatings, optical applications, and specialty polymers. However, specific research on the integration of this compound into polymeric structures is not yet prominent in the scientific literature.

Monomeric Units for Specialty Polymers

The functional groups of this compound—a carboxylic acid, a nitro group, and a trifluoromethoxy group—make it a versatile building block for a range of specialty polymers. The carboxylic acid group allows it to be readily incorporated into polymer chains through reactions like polyesterification and polyamidation.

While direct polymerization studies of this compound are not extensively documented in publicly available literature, the well-established principles of polymer chemistry allow for predictions of its behavior. For instance, it can be converted into an acid chloride, which can then be reacted with aromatic diamines to form polyamides. Similarly, it can be reacted with diols to produce polyesters.

The presence of the trifluoromethoxy (-OCF3) and nitro (-NO2) groups on the aromatic ring is crucial. The trifluoromethoxy group, in particular, is known to enhance the solubility of the resulting polymers. This improved solubility is a significant advantage in the processing of high-performance polymers, which are often difficult to dissolve. Furthermore, the fluorine content from the -OCF3 group can lower the dielectric constant of the polymers, a valuable property for microelectronics applications.

Contribution to Materials with Enhanced Chemical and Thermal Stability

The incorporation of this compound into polymer backbones is anticipated to significantly enhance the chemical and thermal stability of the resulting materials.

Thermal Stability: The aromatic nature of the monomer, combined with the presence of the trifluoromethoxy and nitro groups, contributes to the high thermal stability of the derived polymers. Aromatic polymers are inherently more stable at elevated temperatures compared to their aliphatic counterparts due to the rigidity of the polymer backbone. The trifluoromethyl group is also known to increase the glass transition temperature (Tg) and the thermal decomposition temperature of polymers.

Research on structurally similar fluorinated aromatic polymers provides insight into the expected thermal performance. For instance, polyimides containing trifluoromethyl groups have demonstrated exceptional thermal stability, with decomposition temperatures often exceeding 500°C. The nitro group can also influence thermal degradation pathways, in some cases contributing to char formation, which can enhance flame retardancy.

Below is a table summarizing the expected property enhancements in polymers derived from monomers containing trifluoromethoxy and nitro functional groups, based on established structure-property relationships in polymer science.

| Property | Enhancing Functional Group(s) | Expected Outcome |

| Solubility | Trifluoromethoxy (-OCF3) | Increased solubility in organic solvents, facilitating processing. |

| Thermal Stability | Aromatic Ring, Trifluoromethoxy (-OCF3), Nitro (-NO2) | High glass transition temperature (Tg) and decomposition temperature. |

| Chemical Resistance | Trifluoromethoxy (-OCF3) | Excellent resistance to acids, bases, and organic solvents. |

| Dielectric Constant | Trifluoromethoxy (-OCF3) | Lower dielectric constant, suitable for microelectronics. |

| Flame Retardancy | Nitro (-NO2) | Potential for increased char yield upon combustion. |

Detailed research findings on the specific performance of polymers synthesized from this compound would be necessary to fully quantify these enhancements. However, based on the known effects of its constituent functional groups, this monomer holds significant promise for the development of the next generation of high-performance specialty polymers.

Future Research Directions and Emerging Opportunities for 5 Nitro 2 Trifluoromethoxy Benzoic Acid

Development of More Sustainable and Greener Synthetic Routes

The traditional synthesis of nitroaromatic compounds often relies on harsh nitrating agents like mixed sulfuric and nitric acid, which generate significant hazardous waste. nih.gov Similarly, the introduction of the trifluoromethoxy group can involve multi-step processes with poor atom economy. A key future direction is the development of environmentally benign synthetic pathways.

Potential greener approaches could include:

Alternative Nitration Agents: Research into solid acid catalysts or silica-supported inorganic nitrates could offer recyclable and less corrosive alternatives to mixed acids. researchgate.net The use of dinitrogen pentoxide (N₂O₅) in more environmentally friendly solvents, such as liquefied gases, presents another promising avenue that minimizes acidic waste and allows for mild reaction conditions. nih.gov

Greener Fluorination Techniques: Instead of classical multi-step syntheses, direct C-H trifluoromethoxylation is an emerging strategy. nih.gov Future work could explore radical trifluoromethoxylation using reagents like bis(trifluoromethyl)peroxide, activated by visible-light photoredox catalysis, to install the OCF₃ group more efficiently. nih.gov Electrophotochemical methods that use trifluoroacetic acid as an inexpensive and readily available CF₃ source could also be adapted. nih.gov

Process Intensification: The adoption of continuous flow chemistry could enhance safety, improve reaction control, and facilitate easier scale-up compared to traditional batch processes. This approach is particularly advantageous for potentially hazardous reactions like nitration.

| Synthetic Step | Traditional Method | Potential Greener Alternative | Key Advantage |

|---|---|---|---|

| Nitration | Mixed H₂SO₄/HNO₃ | Dinitrogen pentoxide (N₂O₅) in liquefied gas nih.gov | Reduced acidic waste, milder conditions |